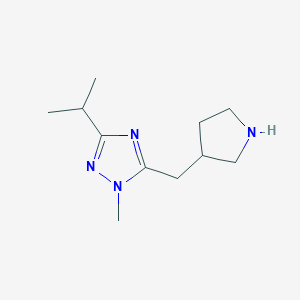
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole: is a chemical compound with an intriguing structure. Let’s break it down:
3-Isopropyl: This group consists of three carbon atoms, with two of them attached to a branched isopropyl (CH₃-CH(CH₃)₂) moiety.
1-Methyl: Refers to a methyl group (CH₃) attached to one of the nitrogen atoms in the triazole ring.
5-(pyrrolidin-3-ylmethyl): The triazole ring contains a pyrrolidinylmethyl group (a pyrrolidine ring with a methyl group attached).
Preparation Methods
The synthesis of this compound involves several steps, starting from readily available precursors. While I don’t have specific details on industrial production methods, here’s a general outline:
-
Synthesis of the Triazole Ring
- Cyclization of an appropriate precursor (e.g., 3-isopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde) with a pyrrolidine derivative under suitable conditions.
- Reaction conditions typically involve heating in a solvent (such as ethanol or acetonitrile) with a base (e.g., sodium hydroxide).
-
Functionalization
- Introduction of the isopropyl group at the 3-position and the methyl group at the 1-position.
- Reagents like alkyl halides (e.g., isopropyl bromide) are used.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Scientific Research Applications
Medicinal Chemistry: Investigated for potential anticancer properties due to its cytotoxic activity against human breast cancer cells (MCF-7).
Biological Studies: May interact with specific molecular targets involved in cell proliferation or apoptosis pathways.
Mechanism of Action
Hypothetical Mechanism: Inhibition of key enzymes or receptors involved in cancer cell growth.
Further Research Needed: Detailed studies required to elucidate the precise molecular pathways affected.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structure compared to other triazoles.
Similar Compounds: Explore related compounds like other triazoles or pyrrolidine derivatives.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-10(15(3)14-11)6-9-4-5-12-7-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
MNJPALJKDPXUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CC2CCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)

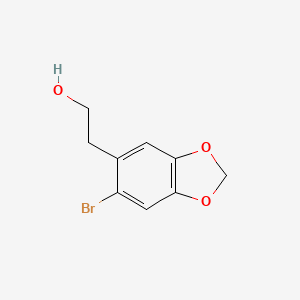
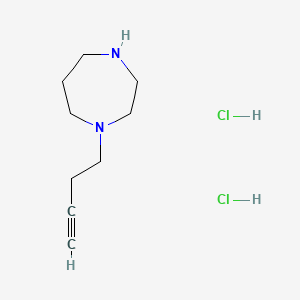
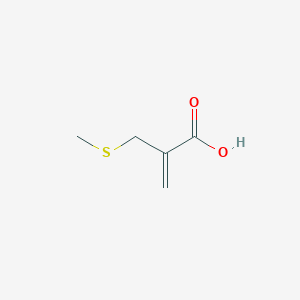
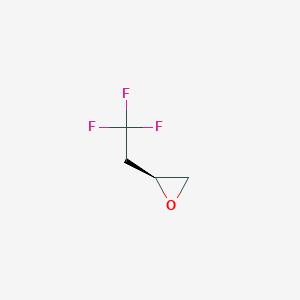
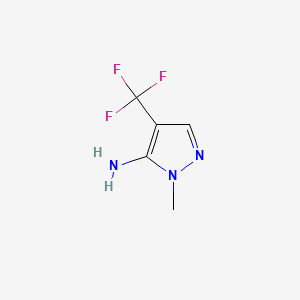
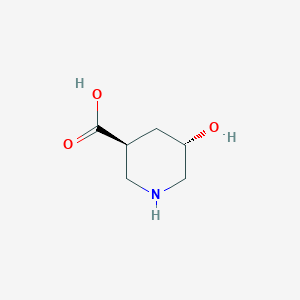

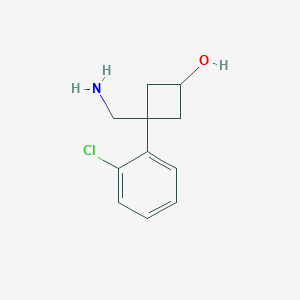
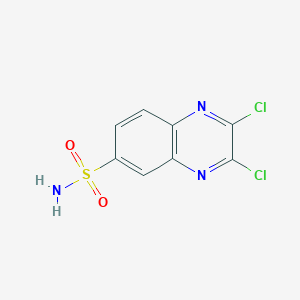

![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
